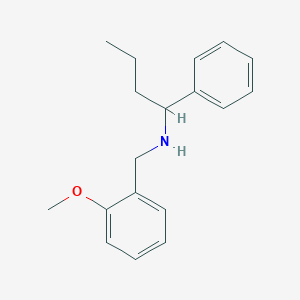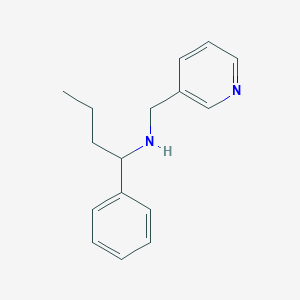![molecular formula C18H26N2O3 B271728 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol](/img/structure/B271728.png)
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is a compound that belongs to the class of beta-blockers. It is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade.
Wirkmechanismus
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various organs such as the heart, lungs, and liver. When activated, these receptors increase heart rate, blood pressure, and metabolism. By blocking these receptors, this compound reduces heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in heart rate, blood pressure, and metabolism. It also reduces the contractility of the heart and the production of renin in the kidneys. It can also cause bronchodilation and reduce the secretion of insulin in the pancreas.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol in lab experiments include its ability to selectively block beta-adrenergic receptors and its well-established safety profile. The limitations include its limited solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
For research on 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications. It can also be used to study the role of beta-adrenergic receptors in various disease states such as heart failure, hypertension, and diabetes. Finally, it can be used to develop new beta-blockers with improved selectivity and efficacy.
Synthesemethoden
The synthesis of 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol involves several steps. The first step involves the protection of the amino group of 2-amino-1-(4-hydroxyphenyl)ethanol using a protecting group such as benzyl or tert-butyloxycarbonyl (BOC). The protected amino alcohol is then reacted with 2-(2-furyl)ethylamine to form the corresponding protected secondary amine. The protecting group is then removed, and the resulting secondary amine is reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-aminoethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade. It is used to investigate the role of beta-adrenergic receptors in various physiological processes such as heart rate, blood pressure, and metabolism. It is also used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and central nervous system.
Eigenschaften
Molekularformel |
C18H26N2O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13(21)11-19-9-10-20-12-17-7-8-18(23-17)16-5-3-15(4-6-16)14(2)22/h3-8,13-14,19-22H,9-12H2,1-2H3 |
InChI-Schlüssel |
RAFNFWJWBDXRDD-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Kanonische SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271651.png)
![2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine](/img/structure/B271659.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)